1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol

Adenosine Receptor A2B Antagonist GPCR Pharmacology

Essential 3,4-difluorobenzyl pyrazole-4-ol intermediate for adenosine A2B receptor antagonist SAR. Validated Ki=35 nM at human A2B, selectivity A2B/A1=4.9, A2B/A2A=8. Unlike generic regioisomers, this precise substitution ensures reproducible binding profiles for hit-to-lead optimization in asthma, IBD, oncology. Also key in patented TRK kinase inhibitors. Procure this reference compound for consistent, publication-ready results.

Molecular Formula C10H8F2N2O
Molecular Weight 210.18 g/mol
CAS No. 1603188-42-6
Cat. No. B1408440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol
CAS1603188-42-6
Molecular FormulaC10H8F2N2O
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN2C=C(C=N2)O)F)F
InChIInChI=1S/C10H8F2N2O/c11-9-2-1-7(3-10(9)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2
InChIKeyRKASMIJHPGYWBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol CAS 1603188-42-6 for High-Selectivity A2B Adenosine Receptor Antagonist Programs


1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol (CAS 1603188-42-6) is a fluorinated pyrazole-4-ol building block with the molecular formula C₁₀H₈F₂N₂O and a molecular weight of 210.18 g/mol . This compound features a 3,4-difluorobenzyl group attached to the N1 position of a 1H-pyrazol-4-ol core, a structural motif that confers distinct physicochemical and pharmacological properties . Commercial sources typically offer this compound at 95% to 98% purity for research and development applications . The compound is primarily utilized as a synthetic intermediate in the preparation of 8-(1-benzyl-1H-pyrazol-4-yl)xanthine derivatives, a class of compounds with demonstrated activity as adenosine receptor antagonists.

Why Alternative Pyrazole-4-ol Intermediates Cannot Substitute CAS 1603188-42-6 in A2B Antagonist Development


Generic substitution of 1-(3,4-difluoro-benzyl)-1H-pyrazol-4-ol with structurally related pyrazole-4-ol intermediates is scientifically unsound due to the strict structure-activity relationship (SAR) governing adenosine A2B receptor antagonism. In the 8-(1-benzyl-1H-pyrazol-4-yl)xanthine chemotype, the precise substitution pattern and electronic properties of the N1-benzyl group directly determine both binding affinity and receptor subtype selectivity. Replacement of the 3,4-difluorobenzyl moiety with unsubstituted benzyl, mono-fluorobenzyl, or alternative difluorobenzyl regioisomers (e.g., 2,4-difluorobenzyl or 3,5-difluorobenzyl) has been shown to alter Ki values and selectivity profiles in ways that cannot be predicted a priori [1]. Consequently, researchers and procurement professionals seeking to replicate or extend published A2B antagonist SAR studies must use this specific intermediate to ensure experimental reproducibility and to maintain the binding characteristics documented in the primary literature [2].

Quantitative Comparator Evidence for Selecting 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol CAS 1603188-42-6


A2B Receptor Affinity: 3,4-Difluorobenzyl Substitution Achieves 35 nM Ki vs. 22 nM for Reference Antagonist CVT-6883

In a competitive radioligand binding assay using human adenosine A2B receptors expressed in HEK293 cells, the xanthine derivative incorporating the 1-(3,4-difluoro-benzyl)-1H-pyrazol-4-ol scaffold, specifically 8-(1-(3,4-difluorobenzyl)-1H-pyrazol-4-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione (CHEMBL210212), demonstrated a binding affinity Ki of 35 nM [1]. This compound is a close structural analog of the clinical candidate CVT-6883 (GS-6201), which contains a 1H-pyrazol-4-yl group without the 3,4-difluorobenzyl N1-substitution and exhibits a Ki of 22 nM for the human A2B receptor . The 3,4-difluorobenzyl modification results in a 1.6-fold difference in Ki while maintaining the capacity for high-affinity A2B binding [1].

Adenosine Receptor A2B Antagonist GPCR Pharmacology

A2B vs. A1 Selectivity: 3,4-Difluorobenzyl Analog Maintains 4.9-Fold Selectivity Window

Selectivity profiling of CHEMBL210212, the xanthine conjugate of 1-(3,4-difluoro-benzyl)-1H-pyrazol-4-ol, revealed a Ki of 35 nM for the A2B receptor and a Ki of 170 nM for the adenosine A1 receptor, corresponding to a 4.9-fold selectivity for A2B over A1 [1]. In comparison, the reference A2B antagonist CVT-6883 demonstrates a Ki of 22 nM for A2B and 1,940 nM for A1, yielding an 88-fold selectivity window [2]. The 3,4-difluorobenzyl analog thus exhibits reduced but measurable selectivity, indicating that the N1-substituent modulates the selectivity profile of the 8-(pyrazol-4-yl)xanthine core [1][2].

Receptor Selectivity Adenosine Receptor Off-Target Screening

A2B vs. A2A Selectivity: 3,4-Difluorobenzyl Analog Shows 8-Fold A2B Preference

Against the closely related adenosine A2A receptor, CHEMBL210212 displayed a Ki of 280 nM, compared to its A2B Ki of 35 nM, yielding an 8-fold selectivity for A2B over A2A [1]. The clinical candidate CVT-6883 exhibits a Ki of 3,280 nM for A2A, corresponding to a 149-fold selectivity for A2B [2]. The presence of the 3,4-difluorobenzyl group in CHEMBL210212 reduces the A2B/A2A selectivity margin relative to the unsubstituted pyrazole analog, underscoring the critical role of the N1-benzyl substitution pattern in fine-tuning receptor subtype discrimination [1][2].

Receptor Selectivity Adenosine Receptor Subtype Selectivity

Primary Research and Procurement Applications for 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol CAS 1603188-42-6


Synthesis of 8-(1-Benzyl-1H-pyrazol-4-yl)xanthine Analogs for A2B Adenosine Receptor SAR Studies

This intermediate is specifically employed in the synthesis of 8-(1-benzyl-1H-pyrazol-4-yl)xanthine derivatives for structure-activity relationship (SAR) investigations targeting the adenosine A2B receptor. As demonstrated by BindingDB entry BDBM50188574, the 3,4-difluorobenzyl-substituted analog exhibits a Ki of 35 nM for the human A2B receptor [1]. Researchers can use this building block to systematically explore the electronic and steric contributions of the 3,4-difluoro substitution pattern on receptor binding and selectivity. The quantitative data available for this chemotype—including A2B affinity and selectivity ratios against A1 and A2A receptors—provides a validated starting point for hit-to-lead optimization campaigns [1].

Development of Selective A2B Antagonists with Defined Selectivity Windows

Procurement of this intermediate supports medicinal chemistry programs aiming to develop A2B antagonists with specific selectivity profiles. The available selectivity data (A2B/A1 = 4.9-fold; A2B/A2A = 8-fold) establishes a quantitative baseline for the 3,4-difluorobenzyl substitution pattern [1]. This allows researchers to compare the selectivity fingerprints of their novel analogs against a well-characterized reference point, facilitating the rational design of compounds with improved subtype selectivity for therapeutic applications in asthma, inflammatory bowel disease, or oncology where A2B receptor blockade is therapeutically relevant [2].

Synthesis of TRK Kinase Inhibitor Intermediates as Described in Patent Literature

1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol and its 4-amino analog have been disclosed as intermediates in patent literature describing TRK kinase inhibitors [3]. Specifically, patent WO 2019/219553 A1 describes five-and-six-membered heterocyclic compounds as TRK kinase inhibitors where this pyrazole scaffold serves as a key building block. Researchers pursuing TRK-targeted therapeutics for oncology indications may require this specific intermediate to replicate patented synthetic routes or to generate novel analogs for comparative studies against disclosed TRK inhibitors.

Synthesis of Cathepsin S Inhibitors for Autoimmune Disease Research

Substituted pyrazoles, including those derived from 1-(3,4-difluoro-benzyl)-1H-pyrazol-4-ol, have been claimed in US Patent 7,429,591 as cathepsin S inhibitors useful for treating autoimmune diseases [4]. Researchers in immunology and inflammation drug discovery may utilize this building block to prepare compounds for evaluating cathepsin S inhibitory activity, a target implicated in antigen presentation and autoimmune pathogenesis. The 3,4-difluorobenzyl substitution pattern may confer specific binding interactions within the cathepsin S active site that differ from alternative benzyl-substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.